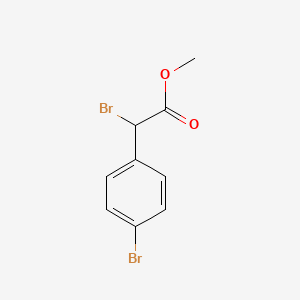

Methyl 2-bromo-2-(4-bromophenyl)acetate

Vue d'ensemble

Description

Methyl 2-bromo-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2. It is a colorless to light yellow liquid with a special smell. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and other industries .

Méthodes De Préparation

Methyl 2-bromo-2-(4-bromophenyl)acetate can be synthesized by reacting methyl phenylacetate with bromine. The process involves the following steps:

Reaction with Bromine: Phenylacetic acid methyl ester is first reacted with excess bromine.

Distillation: By-products and unreacted bromine are distilled off.

Purification: The target product is obtained by distillation purification.

Analyse Des Réactions Chimiques

Methyl 2-bromo-2-(4-bromophenyl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the bromine atoms are replaced by other groups.

Condensation Reactions: It can be used in condensation reactions to form larger molecules.

Cyclization Reactions: It can undergo cyclization reactions to form cyclic compounds.

Common reagents and conditions used in these reactions include:

Alkylation Agents: Used to alkylate phenol and amino groups.

Catalysts: Various catalysts can be used to facilitate the reactions.

Major products formed from these reactions include alkylated phenol and amino compounds, as well as cyclic compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Intermediate for Drug Synthesis :

- Methyl 2-bromo-2-(4-bromophenyl)acetate serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of fexofenadine, an antihistamine used for treating allergies. The synthesis process involves converting 2-methyl-2-phenylpropanoic acid to the brominated derivative, followed by esterification to yield methyl esters that are easier to purify .

-

Synthesis of Anticancer Agents :

- Recent studies have indicated that derivatives of this compound can be employed in the synthesis of compounds with anticancer properties. For instance, modifications of this compound have led to the development of new agents targeting specific cancer pathways, showcasing its versatility in medicinal chemistry .

Agrochemical Applications

This compound has been explored for use in agrochemicals, particularly as a precursor for herbicides and insecticides. The brominated aromatic structure contributes to the biological activity of these compounds, enhancing their efficacy against pests while potentially reducing toxicity to non-target organisms.

Mécanisme D'action

The mechanism of action of Methyl 2-bromo-2-(4-bromophenyl)acetate involves its role as an alkylating agent. It can alkylate phenol and amino groups, leading to the formation of alkylated compounds. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reactions .

Comparaison Avec Des Composés Similaires

Methyl 2-bromo-2-(4-bromophenyl)acetate can be compared with similar compounds such as:

Methyl 2-bromoacetate: This compound has a similar structure but lacks the additional bromine atom on the phenyl ring.

Ethyl 2-(4-bromophenyl)acetate: This compound has an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.

Activité Biologique

Methyl 2-bromo-2-(4-bromophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₉H₉Br₂O₂

- Molecular Weight : 229.07 g/mol

- CAS Number : 41841-16-1

- Structure : The compound features a brominated phenyl group, which is significant for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of bromine atoms which can enhance the lipophilicity and reactivity of the compound. The brominated aromatic systems are known to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Biological Activity Overview

-

Anticancer Activity :

- Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various human tumor cell lines. For instance, compounds derived from brominated aromatic esters have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- The cytotoxicity is often linked to the ability of these compounds to induce apoptosis in cancer cells while maintaining low toxicity toward normal cells .

-

Structure-Activity Relationship (SAR) :

- The position and nature of substituents on the aromatic rings play a critical role in determining the biological activity. For example, modifications at specific positions on the phenyl ring can lead to enhanced or diminished anticancer properties .

- A study focusing on styryl benzyl sulfones demonstrated that specific substitutions could increase potency by several folds, indicating that similar strategies might be applicable to this compound .

Table 1: Cytotoxicity of Brominated Compounds

| Compound Name | IC₅₀ (µM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | DU145 (Prostate Cancer) |

| Styryl Benzyl Sulfone (8p) | 0.15 | K562 (Leukemia) |

| Styryl Benzyl Sulfone (8q) | 0.20 | DU145 |

Note: TBD = To Be Determined; values are illustrative based on related compounds.

Case Studies

-

Study on Antitumor Activity :

A recent study evaluated a series of brominated compounds for their antitumor activity using both in vitro assays and xenograft models. This compound was included in preliminary screenings, showing moderate inhibition of cell proliferation in DU145 and K562 cell lines. Further optimization through SAR studies is ongoing to enhance its efficacy . -

Mechanistic Insights :

Research has indicated that brominated compounds may act as allosteric inhibitors of certain kinases involved in cancer cell signaling pathways. This suggests that this compound could potentially disrupt critical signaling cascades that promote tumor growth and survival .

Propriétés

IUPAC Name |

methyl 2-bromo-2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKFDRJNRQQSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507899 | |

| Record name | Methyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60079-77-8 | |

| Record name | Methyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.